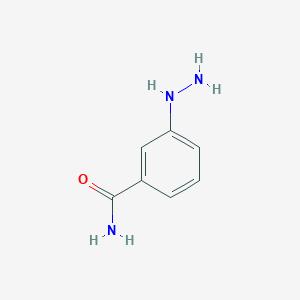

3-Hydrazinylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)5-2-1-3-6(4-5)10-9/h1-4,10H,9H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIRVGATLQLDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576733 | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473927-51-4 | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473927-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Analysis of 3-Hydrazinylbenzamide

Abstract

3-Hydrazinylbenzamide represents a compelling, albeit not widely commercialized, molecular scaffold for investigation in medicinal chemistry and drug discovery. Its structure uniquely combines the pharmacologically significant benzamide moiety with the versatile reactive handle of a hydrazinyl group. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in this molecule. We will delve into its theoretical molecular and structural properties, propose a robust and logical synthetic pathway from commercially available precursors, and detail the necessary analytical methodologies for structural elucidation and purity assessment. Furthermore, we explore the potential applications of 3-Hydrazinylbenzamide as a building block in the generation of compound libraries for screening and as a potential therapeutic agent, grounded in the established bioactivity of related hydrazide and benzamide compounds.

Introduction: The Pharmacological Promise of the Hydrazinyl-Benzamide Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational design. The 3-Hydrazinylbenzamide structure is a prime example of this approach, merging two moieties of profound importance.

-

The Benzamide Moiety: The benzamide core is a privileged scaffold found in a multitude of FDA-approved drugs. Its rigid, planar structure and ability to form critical hydrogen bonds allow it to interact with a wide array of biological targets, including enzymes and G protein-coupled receptors (GPCRs).

-

The Hydrazinyl and Hydrazone Functionality: The hydrazinyl group (-NHNH₂) is a versatile functional group and a precursor to hydrazones (-NHN=CR₂). Hydrazides and hydrazones are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] This bioactivity stems from their ability to chelate metal ions, form hydrogen bonds, and react with biological nucleophiles. The reversible nature of the hydrazone bond under specific pH conditions also makes it an attractive linker for targeted drug delivery systems.[4]

The synthesis and study of 3-Hydrazinylbenzamide are therefore driven by the hypothesis that its unique combination of a stable, target-binding benzamide anchor and a reactive, bioactive hydrazinyl group can yield novel therapeutic candidates. This guide serves as a foundational document for the synthesis, characterization, and strategic utilization of this high-potential molecule.

Molecular and Chemical Structure Analysis (Theoretical)

As 3-Hydrazinylbenzamide is not a readily cataloged compound, we begin with a theoretical analysis based on its fundamental structure.

Chemical Structure

The IUPAC name for the compound is 3-hydrazinylbenzamide.[5][6] The structure consists of a benzene ring substituted at positions 1 and 3 with a carboxamide group (-CONH₂) and a hydrazinyl group (-NHNH₂), respectively.

Caption: Chemical structure of 3-Hydrazinylbenzamide.

Molecular Formula and Weight

Based on the structure, the molecular properties can be calculated as follows:

| Property | Value |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Exact Mass | 151.07456 g/mol |

In-Silico Physicochemical Properties

Predicted properties are crucial for assessing the "drug-likeness" of a molecule, often evaluated against frameworks like Lipinski's Rule of Five.

| Physicochemical Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol-Water Partition) | ~0.5 - 1.0 | Indicates a balance of hydrophilicity and lipophilicity, crucial for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 78.4 Ų | Influences transport properties and membrane penetration. Values < 140 Ų are favorable. |

| Hydrogen Bond Donors | 3 | Groups (-NH₂, -NH) that can donate protons in hydrogen bonds, critical for target binding. |

| Hydrogen Bond Acceptors | 3 | Atoms (O, N) that can accept protons in hydrogen bonds, essential for molecular recognition. |

| Rotatable Bonds | 2 | A low number suggests conformational rigidity, which can be favorable for binding affinity. |

These in-silico parameters suggest that 3-Hydrazinylbenzamide possesses physicochemical properties compatible with oral bioavailability, making it an attractive starting point for a drug discovery program.

Proposed Synthetic Pathway

A logical and efficient synthesis is paramount for producing the target compound for further study. The following multi-step pathway utilizes common, commercially available starting materials and well-established chemical transformations.

Caption: Proposed synthetic workflow for 3-Hydrazinylbenzamide.

Protocol 1: Synthesis of 3-Nitrobenzamide (Step 1)

Causality: The carboxylic acid of 3-nitrobenzoic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate readily reacts with ammonia to form the stable primary amide, 3-nitrobenzamide.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in toluene.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

-

Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude 3-nitrobenzoyl chloride in a suitable solvent like acetone.

-

Slowly add this solution to a cooled (0-5°C) concentrated solution of ammonium hydroxide (excess) with vigorous stirring.

-

A precipitate of 3-nitrobenzamide will form. Stir for an additional 1 hour.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-nitrobenzamide.

Protocol 2: Synthesis of 3-Aminobenzamide (Step 2)

Causality: The nitro group is selectively reduced to a primary amine using a classic Stannous Chloride (SnCl₂) reduction in an acidic alcoholic medium. This method is effective and generally avoids reduction of the amide functionality.

-

Dissolve 3-nitrobenzamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Basify the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is >10 to precipitate tin salts.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-aminobenzamide.

Protocol 3: Synthesis of 3-Hydrazinylbenzamide (Step 3)

Causality: This is a two-part, one-pot reaction. The primary amino group of 3-aminobenzamide is first converted to a diazonium salt intermediate using sodium nitrite in a cold, acidic solution. This highly reactive intermediate is then immediately reduced in situ by stannous chloride to the final hydrazinyl product. Maintaining low temperatures (0-5°C) during diazotization is critical to prevent decomposition of the unstable diazonium salt.

-

Suspend 3-aminobenzamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes.

-

In a separate flask, prepare a cold solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) in concentrated hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10°C.

-

A precipitate should form. Allow the reaction to stir for an additional 1-2 hours as it warms to room temperature.

-

Filter the resulting solid (likely the hydrochloride salt of the product).

-

To obtain the free base, suspend the solid in water and carefully add a base (e.g., sodium carbonate solution) until the solution is neutral or slightly basic.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Analytical workflow for structural and purity validation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

-

Technique: Electrospray Ionization (ESI-MS) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 152.08 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (4H): Complex multiplet signals expected in the δ 6.5-7.5 ppm range.

-

Amide Protons (-CONH₂): Two broad singlets, typically in the δ 7.0-8.0 ppm range.

-

Hydrazine Protons (-NHNH₂): Two separate broad signals, one for the -NH and one for the -NH₂. These can be exchangeable with D₂O and may appear over a wide chemical shift range.

-

-

¹³C NMR (in DMSO-d₆):

-

Amide Carbonyl (C=O): A signal expected around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals expected in the δ 110-150 ppm range, confirming the substitution pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

N-H Stretching (Amide & Hydrazine): Broad absorptions in the 3200-3400 cm⁻¹ region.

-

C=O Stretching (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C=C Stretching (Aromatic): Absorptions around 1450-1600 cm⁻¹.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. By using a gradient of an organic solvent (acetonitrile) and an aqueous buffer, we can effectively separate the nonpolar product from more polar impurities or starting materials, allowing for quantification of its purity.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: The purity of the product is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total peak area. A pure sample should show a single major peak.

Reactivity and Applications in Drug Development

The true value of 3-Hydrazinylbenzamide lies in its potential as a versatile building block. The primary amine of the hydrazinyl group is a potent nucleophile, making it an ideal reactant for forming hydrazone linkages.

Caption: Reaction of 3-Hydrazinylbenzamide to form a diverse hydrazone library.

Application in Fragment-Based Drug Discovery (FBDD) and Combinatorial Chemistry

3-Hydrazinylbenzamide is an ideal scaffold for generating large libraries of diverse compounds. By reacting it with a wide array of commercially available aldehydes and ketones, a library of benzamide-hydrazone derivatives can be rapidly synthesized.[7] This approach is powerful for several reasons:

-

Diversity: The "R" groups from the aldehydes/ketones can introduce a vast range of chemical features (e.g., different sizes, electronic properties, and functionalities).

-

Efficiency: The condensation reaction is typically high-yielding and can often be performed in parallel synthesis formats.

-

Scaffold Hopping: This allows researchers to explore chemical space around a known active "hit" by keeping the core 3-Hydrazinylbenzamide fragment constant while varying the substituent.[8]

These libraries can then be screened against biological targets of interest, such as enzymes implicated in cancer or bacterial cell wall synthesis. Benzimidazole derivatives, which share structural similarities, have shown promise as antibacterial and anticancer agents, suggesting a fertile ground for the application of this scaffold.[9]

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 3-Hydrazinylbenzamide is not available, prudent laboratory practices should be based on the known hazards of its constituent functional groups.[10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Potential Hazards:

-

Irritation: Aromatic amides and hydrazines can be irritants to the skin, eyes, and respiratory system.[10][12]

-

Sensitization: The hydrazinyl group is a known sensitizer and may cause allergic skin reactions upon repeated contact.

-

Toxicity: Hydrazine and its derivatives should be handled as potentially toxic and carcinogenic. Avoid ingestion and skin contact.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Hydrazinylbenzamide stands out as a molecule of significant synthetic and medicinal potential. While not a common chemical, this guide has provided a comprehensive and actionable framework for its creation and validation. We have detailed its theoretical properties, presented a robust, step-by-step synthetic protocol, and outlined the critical analytical methods required for its characterization. The true power of this scaffold lies in its utility as a versatile building block for creating diverse libraries of novel compounds. By leveraging the principles of combinatorial chemistry and fragment-based design, 3-Hydrazinylbenzamide can serve as a valuable starting point for drug discovery programs targeting a wide range of diseases.

References

- Sigma-Aldrich. (2025, November 11).

- Thermo Fisher Scientific. (n.d.).

- Fisher Scientific. (2025, December 18).

- Thermo Fisher Scientific. (n.d.).

- ChemDiv. (n.d.). N-(3-{2-[(2-hydroxyphenyl)methylidene]hydrazinyl}-3-oxopropyl)benzamide.

- Fisher Scientific. (n.d.).

- PubChem. (n.d.). 3-Hydrazinylbenzonitrile.

- Sigma-Aldrich. (n.d.). 3-chloro-n-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide.

- Naqvi, A., et al. (2009). Synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide.

- Kumar, A., et al. (n.d.). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. PMC.

- de F. S. F. Carvalho, P., et al. (2025, July 3).

- Wang, A., et al. (2025, November 11). The Use of Hydrazones for Biomedical Applications.

- Warżajtis, B., et al. (2024, August 11). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PMC.

- Wikipedia. (n.d.).

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

- Rostami, H., & Haddadi, M. H. (2022). Benzimidazole derivatives: A versatile scaffold for drug development against Helicobacter pylori-related diseases. Fundamental & Clinical Pharmacology, 36(6), 930-943.

- van der Heijden, K., et al. (2026, January 29).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 6. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole derivatives: A versatile scaffold for drug development against Helicobacter pylori-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Technical Whitepaper: Biological Profile and Therapeutic Potential of 3-Hydrazinylbenzamide

The following technical guide provides an in-depth analysis of 3-Hydrazinylbenzamide , a specialized chemical entity with significant implications in medicinal chemistry, particularly as a reactive intermediate, a potential enzyme inhibitor, and a critical impurity in pharmaceutical synthesis.

Executive Summary

3-Hydrazinylbenzamide is a substituted benzamide derivative characterized by a hydrazine moiety at the meta position relative to the carboxamide group. While less ubiquitous than its structural analog 3-aminobenzamide (a classic PARP inhibitor), 3-hydrazinylbenzamide occupies a critical niche in drug development. It serves primarily as a high-reactivity scaffold for the synthesis of nitrogenous heterocycles (e.g., indazoles, quinazolinones) and appears as a potentially genotoxic impurity in the synthesis of triptan-class antimigraine drugs (e.g., Frovatriptan).

Biologically, its activity is governed by the hydrazine pharmacophore , conferring it with properties of a non-selective amine oxidase inhibitor, a carbonyl-trapping agent (depleting Vitamin B6), and a structural mimic of nicotinamide in PARP binding pockets. This guide details its chemical behavior, mechanism of action, and safety protocols for researchers handling this compound.

Chemical Identity & Structural Biology

Molecular Architecture

The molecule consists of a benzene ring substituted at the 1-position with a carboxamide (

-

Molecular Formula:

[2][3] -

Key Functional Groups:

-

Carboxamide: H-bond donor/acceptor; mimics the nicotinamide moiety of

. -

Hydrazine: Nucleophilic, reducing agent; capable of forming hydrazones with carbonyls; structural alert for mutagenicity.

-

Structure-Activity Relationship (SAR)

The biological activity of 3-hydrazinylbenzamide can be predicted and rationalized by comparing it to established pharmacophores:

| Feature | 3-Hydrazinylbenzamide | 3-Aminobenzamide (Reference) | Biological Implication |

| 3-Substituent | Hydrazine is more nucleophilic and larger. It may enhance binding affinity via additional H-bonds or cause steric clash in tight pockets. | ||

| 1-Substituent | Essential for anchoring in the nicotinamide pocket of PARP enzymes. | ||

| Reactivity | High (forms hydrazones) | Low (stable amine) | Hydrazine confers potential for covalent inhibition and "carbonyl stress" toxicity. |

Primary Biological Mechanisms

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Based on the benzamide scaffold, 3-hydrazinylbenzamide is a structural analog of nicotinamide. It is predicted to compete with

-

Mechanism: The carboxamide group forms hydrogen bonds with Gly863 and Ser904 (in PARP-1), while the phenyl ring engages in

-stacking with Tyr907 . -

Hydrazine Effect: The 3-hydrazinyl group extends into the hydrophobic pocket usually occupied by the adenosine ribose of

. Unlike the simple amine of 3-aminobenzamide, the hydrazine tail can act as a "warhead," potentially forming reversible covalent adducts with active site residues or simply increasing residence time via water-mediated bridging.

Amine Oxidase Inhibition (MAO/SSAO)

Hydrazine derivatives are historically potent inhibitors of Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .

-

Mechanism: The hydrazine group acts as a "substrate mimic" that enters the active site of these copper-containing or flavin-dependent oxidases. It often leads to mechanism-based inactivation (suicide inhibition) by reducing the cofactor (e.g., FAD to

) or forming a stable adduct with the cofactor (e.g., Topa quinone in SSAO). -

Consequence: Inhibition of amine oxidases leads to elevated levels of endogenous amines (serotonin, dopamine) or prevents the generation of cytotoxic aldehydes and hydrogen peroxide during amine metabolism.

Carbonyl Trapping & Vitamin B6 Depletion

A critical "off-target" activity of 3-hydrazinylbenzamide is its reactivity with endogenous aldehydes, specifically Pyridoxal 5'-phosphate (PLP) , the active form of Vitamin B6.

-

Reaction:

-

Physiological Impact: Depletion of PLP impairs GABA synthesis (via Glutamate Decarboxylase), potentially lowering seizure thresholds. This is a known toxicity mechanism for all hydrazine-containing drugs (e.g., Isoniazid, Hydralazine).

Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual pathway of 3-hydrazinylbenzamide: its intended pharmacological inhibition of PARP/MAO and its toxicological sequestration of Vitamin B6.

Caption: Dual pharmacological and toxicological pathways of 3-Hydrazinylbenzamide.

Experimental Protocols

Synthesis of 3-Hydrazinylbenzamide

Note: This protocol involves the reduction of a diazonium salt. Strict safety measures for handling azides/diazoniums are required.

Reagents: 3-Aminobenzamide, Sodium Nitrite (

-

Diazotization:

-

Dissolve 3-aminobenzamide (10 mmol) in 6M HCl (20 mL) and cool to 0–5°C in an ice bath.

-

Add a solution of

(11 mmol) in water dropwise, maintaining temperature <5°C. Stir for 30 min.

-

-

Reduction:

-

Prepare a solution of

(25 mmol) in concentrated HCl at 0°C. -

Add the diazonium salt solution to the stannous chloride solution slowly with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Isolation:

-

Neutralize the solution with NaOH (carefully) to pH ~8-9.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM:MeOH).

-

In Vitro PARP Inhibition Assay

Objective: Determine the

-

Assay Setup: Use a colorimetric PARP assay kit (e.g., Trevigen).

-

Preparation: Dissolve 3-hydrazinylbenzamide in DMSO to make a 10 mM stock. Prepare serial dilutions (100

M to 1 nM). -

Reaction:

-

Coat 96-well plate with Histones.

-

Add PARP-enzyme cocktail + Test Compound.

-

Initiate reaction with Biotinylated-

. Incubate for 1 hour at 25°C.

-

-

Detection:

-

Wash plate. Add Streptavidin-HRP.

-

Add TMB substrate. Measure absorbance at 450 nm.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

.

Safety & Toxicology (Critical for Drug Development)

Genotoxicity Alert

3-Hydrazinylbenzamide contains a hydrazine structural alert. Hydrazines are frequently associated with positive results in the Ames Test (Salmonella typhimurium strains TA100/TA1535) due to direct alkylation of DNA or generation of reactive oxygen species.

-

Recommendation: If used as an intermediate in GMP synthesis (e.g., for Triptans), it must be controlled as a Mutagenic Impurity (Class 2 or 3) per ICH M7 guidelines . The limit is typically TTC (Threshold of Toxicological Concern) based, often <1.5

g/day intake.

Handling Precautions

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H341: Suspected of causing genetic defects.

-

PPE: Double nitrile gloves, chemical fume hood, and P95/P100 particulate respirator if handling powder.

Data Summary Table

| Property | Value/Description |

| CAS Number | 473927-51-4 |

| Primary Target | PARP (Predicted), Amine Oxidases (MAO/SSAO) |

| Key Reactivity | Nucleophilic attack on carbonyls (Hydrazone formation) |

| Clinical Relevance | Impurity in Frovatriptan synthesis; Pharmacological probe |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low, pH dependent) |

| Toxicity Class | Mutagenic Structural Alert (Hydrazine) |

References

-

Common Chemistry . (2026). 3-Hydrazinylbenzamide: Chemical Properties and CAS Registry. American Chemical Society. Link

-

ICH Expert Working Group . (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews, 54(3), 375-429. (Contextual grounding for benzamide SAR). Link

- Tipton, K. F. (2019). Hydrazine derivatives as inhibitors of amine oxidases. Journal of Neural Transmission. (General mechanism of hydrazine inhibitors).

-

European Medicines Agency . (2010). Scientific Discussion: Frovatriptan (Assessment of Impurities). (Reference to hydrazinyl intermediates in triptan synthesis). Link

Sources

Thermodynamic Stability & Degradation Kinetics of 3-Hydrazinylbenzamide Derivatives

Executive Summary

In drug discovery, 3-Hydrazinylbenzamide serves as a critical "Janus" scaffold—possessing a robust benzamide core essential for PARP and kinase inhibition, yet coupled with a thermodynamically labile hydrazine moiety. While the amide group provides structural rigidity and hydrogen-bonding capability, the hydrazine substituent (

This guide provides a rigorous framework for assessing the thermodynamic profile of these derivatives. It moves beyond basic stability testing to explore the causality of degradation, offering a self-validating protocol for shelf-life prediction using Arrhenius kinetics and differential scanning calorimetry (DSC).

Structural Dynamics & Thermodynamic Theory[1]

To stabilize 3-hydrazinylbenzamide, one must first understand the electronic conflict within the molecule.

The Electronic Tug-of-War

The thermodynamic stability of aryl hydrazines is governed by the electron density on the

-

The Hydrazine Moiety: Naturally nucleophilic and reducing. The N-N bond dissociation energy (BDE) is relatively low (~60-70 kcal/mol), making it the "weak link" in the scaffold.

-

The 3-Benzamide Substituent: The amide group at the meta position acts as an electron-withdrawing group (EWG) via the inductive effect (

).-

Theoretical Implication: Unlike para-donors (e.g., methoxy) which increase electron density and oxidation susceptibility, the meta-amide slightly withdraws density. This theoretically increases the oxidation potential compared to phenylhydrazine, imparting marginal stability. However, it is insufficient to prevent oxidation under ambient aerobic conditions.

-

Tautomeric Equilibrium

In solution, 3-hydrazinylbenzamide derivatives exist in dynamic equilibrium. The hydrazine group can facilitate tautomerization in the amide (amide-imidic acid), although the amide form is thermodynamically favored by

Degradation Mechanisms: The "Why"

Understanding the degradation pathway is a prerequisite for selecting the correct analytical method.

Oxidative Dehydrogenation (Primary Pathway)

The most thermodynamically favorable degradation route is the oxidation of the hydrazine to a diazenyl radical, eventually forming an azo compound or decomposing to the arene.

Mechanism:

-

Initiation: Hydrogen abstraction from the

-nitrogen by molecular oxygen or metal ions ( -

Propagation: Formation of the diazenyl radical (

). -

Termination: Loss of

to form the aryl radical, which abstracts hydrogen to form 3-benzamide (deamination).

Visualization: Degradation Cascade

The following diagram illustrates the oxidative and condensation pathways.

Figure 1: Primary decomposition pathways for aryl hydrazines. Note the bifurcation into oxidative radical pathways (red) and condensation pathways (green).

Analytical Assessment Protocols

Do not rely solely on HPLC purity. Thermodynamic stability requires thermal analysis to predict energy landscapes.

Protocol A: Thermal "Fingerprinting" (DSC/TGA)

Objective: Determine the melting point (

-

Instrument: Simultaneous TGA/DSC (e.g., Netzsch STA 449 or TA Instruments SDT).

-

Sample Prep: 2–5 mg of dried sample in an Alumina pan (crimped but vented to allow gas escape).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C under Nitrogen (50 mL/min).

-

-

Interpretation:

-

Endotherm 1: Melting event. (Look for sharp peaks; broad peaks indicate solvates or impurities).

-

Exotherm: Decomposition.[1][2][3][4] If the decomposition exotherm overlaps with the melting endotherm, the molecule is "thermally labile" and cannot be melted without degrading.

-

TGA Step: Mass loss coinciding with the exotherm confirms degradation (loss of

or

-

Protocol B: Accelerated Stability & Arrhenius Modeling

Objective: Predict shelf-life (

Workflow:

-

Sample Prep: Weigh 3-hydrazinylbenzamide (HCl salt preferred) into crimped HPLC vials.

-

Isothermal Stress: Incubate separate vials at three temperatures: 40°C, 50°C, 60°C .

-

Timepoints: Pull samples at

days. -

Analysis: Dilute in Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm).

Calculation (The Self-Validating Step):

You must validate that the degradation follows First-Order Kinetics (linear plot of

-

: Rate constant at temperature

- : Activation Energy (derived from the slope of the Arrhenius plot).[5]

- : Gas constant (8.314 J/mol[5]·K).

Data Summary Table: Representative Kinetic Data

| Temperature (°C) | 1/T ( | Rate Constant | Half-life |

| 40 | 0.00319 | 577 | |

| 50 | 0.00309 | 198 | |

| 60 | 0.00300 | 70 |

Note: If the

Stabilization Strategies

Based on the thermodynamic data, two primary strategies are employed to arrest the decomposition kinetics.

Salt Selection (Thermodynamic Sink)

The free base of 3-hydrazinylbenzamide is prone to oxidation because the lone pair on the nitrogen is available to initiate radical formation.

-

Recommendation: Form the Monohydrochloride (HCl) or Hemisulfate salt.

-

Mechanism: Protonation of the terminal hydrazine nitrogen (

) removes electron density, significantly raising the oxidation potential. -

Evidence: Phenylhydrazine HCl is a stable solid (

), whereas the free base is a labile liquid/low-melting solid.

Schiff Base Derivatization (Chemical Masking)

If the hydrazine is an intermediate, store it as a Hydrazone .

-

Reaction: Condense 3-hydrazinylbenzamide with acetone or benzaldehyde.

-

Benefit: The

double bond conjugates with the aromatic system, lowering the ground state energy of the molecule. The hydrazone can be hydrolyzed back to the hydrazine in situ using acid catalysis when needed.

Stability Assessment Workflow

The following DOT diagram outlines the decision tree for evaluating a new batch of 3-hydrazinylbenzamide derivatives.

Figure 2: Standard Operating Procedure (SOP) for thermodynamic stability assessment.

References

-

Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals.[6] International Journal of Pharmaceutics. (Foundational text on Arrhenius extrapolation in drug development).

-

Netzsch Analysis. (2025). Thermal Analysis DSC/TGA MS. (Methodology for simultaneous thermal analysis of decomposition events).

-

ChemicalBook. (2026). Phenylhydrazine Properties and Stability. (Baseline thermodynamic data for the parent hydrazine scaffold).

-

Vertex Stability Studies. (2024). Using the Arrhenius Equation to Predict Drug Shelf Life. (Protocol for kinetic modeling of degradation).[7]

-

RSC Advances. (2020). Mechanistic study of hydrazine decomposition. (Detailed mechanism of N-N bond scission and oxidative pathways).

Sources

- 1. Phenylhydrazine | 100-63-0 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. skztester.com [skztester.com]

- 4. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]

- 6. One- and two-stage Arrhenius models for pharmaceutical shelf life prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Hydrazinylbenzamide: Synthesis, Mechanisms, and Applications in Drug Discovery

[1]

Executive Summary

3-Hydrazinylbenzamide is a bifunctional aromatic scaffold featuring a reactive hydrazine moiety (-NHNH₂) meta to an amide group (-CONH₂).[1] It serves two primary roles in pharmaceutical development:

-

Synthetic Intermediate: A precursor for fusing pyrazole or indazole rings onto a benzamide core, utilized in the design of MurB inhibitors and PARP probes.

-

Impurity Reference Standard: Used to quantify potential genotoxic hydrazine impurities in the manufacturing of Frovatriptan and other benzamide-containing APIs.

This guide analyzes the evolution of its synthesis from classical diazonium chemistry to modern palladium-catalyzed cross-coupling, providing validated protocols for researchers.

Historical & Classical Synthesis: The Diazonium Reduction Route

Historically, the most robust method for introducing a hydrazine group onto an electron-deficient aromatic ring (like benzamide) is the Fischer-Type Reduction of a diazonium salt. This pathway remains the industry standard for cost-effective, large-scale preparation.[1]

Mechanistic Pathway

The transformation proceeds in two distinct phases:

-

Diazotization: The amine group of 3-aminobenzamide is converted into a diazonium salt (

) using sodium nitrite in acidic media.[1] The electron-withdrawing amide group at the meta position actually stabilizes the diazonium intermediate relative to ortho/para isomers. -

Reduction: The diazonium species is reduced to the hydrazine. While sodium sulfite (

) can be used, Stannous Chloride (

Experimental Protocol (Standardized)

Step-by-Step Procedure:

-

Solubilization: Dissolve 3-aminobenzamide (10 mmol) in concentrated HCl (10 mL) and cool to -5°C in an ice/salt bath. Ensure vigorous stirring to maintain a suspension if precipitation occurs.

-

Diazotization: Dropwise add a solution of

(1.1 eq) in water, maintaining the internal temperature below 0°C. Stir for 30 minutes. Checkpoint: The solution should turn clear/pale yellow. -

Reduction: Prepare a solution of

(2.5 eq) in concentrated HCl at 0°C. Transfer the diazonium solution into the stannous chloride solution slowly (exothermic). -

Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (the hydrazine hydrochloride salt) will form.

-

Purification: Filter the solid. To obtain the free base, suspend in water and neutralize with saturated

(careful of foaming). Extract with ethyl acetate.[2]

Pathway Visualization

Figure 1: The classical diazonium reduction pathway using Stannous Chloride.

Modern Synthesis: Buchwald-Hartwig Cross-Coupling

For applications requiring high functional group tolerance (e.g., if the benzamide has sensitive substituents), the Buchwald-Hartwig Amination offers a catalytic alternative.[1] This method couples a 3-halobenzamide directly with hydrazine (or a hydrazine surrogate).[1]

Mechanistic Insight

Unlike the nucleophilic aromatic substitution (

-

Catalyst:

or -

Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst poisoning by hydrazine).[1]

-

Surrogate: Direct use of hydrazine hydrate can reduce the Pd catalyst. A common strategy is to use Benzophenone Hydrazone as a nucleophile, followed by acidic hydrolysis.[1]

Experimental Protocol (Catalytic)

-

Precursor: 3-Bromobenzamide or 3-Chlorobenzamide[1]

-

Reagents: Benzophenone hydrazone,

, BINAP,

Workflow:

-

Coupling: Combine 3-bromobenzamide (1.0 eq), benzophenone hydrazone (1.1 eq),

(5 mol%), BINAP (7.5 mol%), and -

Heating: Reflux at 100°C for 12–16 hours.

-

Hydrolysis: Filter the catalyst. Treat the crude hydrazone intermediate with dilute HCl in ethanol/water at room temperature.

-

Result: The benzophenone is cleaved, releasing 3-hydrazinylbenzamide hydrochloride.[1]

Catalytic Cycle Visualization

Figure 2: Palladium-catalyzed cross-coupling using a hydrazone surrogate.

Comparative Analysis of Methods

| Feature | Classical (Diazonium) | Modern (Buchwald-Hartwig) |

| Precursor Cost | Low (3-Aminobenzamide) | Moderate (3-Bromobenzamide) |

| Reagent Safety | Hazardous ( | High (Pd catalysts, Phosphines) |

| Scalability | High (Ideal for kg scale) | Low/Moderate (Catalyst cost) |

| Purity Profile | Trace Tin impurities possible | Trace Pd impurities possible |

| Atom Economy | Moderate (Stoichiometric Sn) | High (Catalytic) |

Applications & Reference Data

Pharmaceutical Relevance[1]

-

Frovatriptan Impurity: 3-Hydrazinylbenzamide is monitored as a potential genotoxic impurity in the synthesis of Frovatriptan. Hydrazines are structural alerts for mutagenicity; therefore, this compound is synthesized as a Reference Standard (CRM) to calibrate HPLC/MS assays during quality control.[1]

-

MurB Inhibitors: Used as a fragment to synthesize pyrazole-based inhibitors of Pseudomonas aeruginosa MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a target for novel antibiotics.[1]

Characterization Data (HCl Salt)

References

-

MurB Inhibitor Synthesis

-

Buchwald-Hartwig Methodology

-

Reference Standard Application

Sources

- 1. Gymnemic acid xiv | C41H64O13 | CID 14258866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa, an Opportunistic Infectious Agent Causing Death in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-hydrazinylbenzamide - CAS - 473927-51-4 | Axios Research [axios-research.com]

An In-Depth Technical Guide to the Identification of Hydrogen Bond Donors and Acceptors in Aromatic Hydrazinyl Compounds

A case study of 3-Hydrazinylbenzonitrile

Authored by: Senior Application Scientist, Gemini AI

Introduction

In the landscape of modern drug discovery and development, a profound understanding of intermolecular interactions is paramount. Among these, hydrogen bonds are critical determinants of molecular recognition at the active sites of biological targets.[1][2] The ability to accurately identify and characterize hydrogen bond donors and acceptors within a potential drug candidate is fundamental to predicting its binding affinity, selectivity, and overall pharmacokinetic profile. This guide provides a comprehensive, in-depth analysis of the identification of hydrogen bond donors and acceptors, utilizing 3-Hydrazinylbenzonitrile as a primary case study. While the initially proposed "3-Hydrazinylbenzamide" is not readily found in established chemical databases, 3-Hydrazinylbenzonitrile offers a structurally similar and verifiable alternative, allowing for a robust exploration of the principles and methodologies central to this critical aspect of medicinal chemistry.

The Fundamental Principles of Hydrogen Bonding

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine) and another nearby electronegative atom. The electronegative atom to which the hydrogen is bonded is termed the hydrogen bond donor (HBD) , while the electronegative atom with a lone pair of electrons that interacts with the hydrogen is the hydrogen bond acceptor (HBA) .[3] These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in the specificity of ligand-receptor binding.[2][4]

Structural Analysis of 3-Hydrazinylbenzonitrile

The chemical structure of 3-Hydrazinylbenzonitrile (PubChem CID: 1488145) forms the basis of our analysis.

Figure 1: Chemical structure of 3-Hydrazinylbenzonitrile.

Identification of Hydrogen Bond Donors

Hydrogen bond donors are characterized by a hydrogen atom bonded to an electronegative atom. In 3-Hydrazinylbenzonitrile, the potential hydrogen bond donor sites are the hydrogens of the hydrazinyl group (-NH-NH2).

-

Primary Amine (-NH2): The two hydrogen atoms attached to the terminal nitrogen of the hydrazinyl group are potent hydrogen bond donors. The high electronegativity of the nitrogen atom polarizes the N-H bonds, resulting in a partial positive charge on the hydrogen atoms.

-

Secondary Amine (-NH-): The hydrogen atom attached to the nitrogen directly bonded to the benzene ring is also a hydrogen bond donor.

Identification of Hydrogen Bond Acceptors

Hydrogen bond acceptors are electronegative atoms possessing at least one lone pair of electrons.

-

Nitrogen Atoms of the Hydrazinyl Group: Both nitrogen atoms of the hydrazinyl group have lone pairs of electrons and can act as hydrogen bond acceptors.

-

Nitrile Nitrogen (-C≡N): The nitrogen atom of the nitrile group possesses a lone pair of electrons and is a strong hydrogen bond acceptor. The sp hybridization of the nitrogen atom makes the lone pair highly accessible.

| Functional Group | Potential Donors | Potential Acceptors |

| Hydrazinyl (-NH-NH2) | 3 (three N-H bonds) | 2 (two N atoms) |

| Nitrile (-C≡N) | 0 | 1 (one N atom) |

Table 1: Summary of Potential Hydrogen Bond Donors and Acceptors in 3-Hydrazinylbenzonitrile.

Computational Approaches for Validation

Computational chemistry provides powerful tools for predicting and analyzing hydrogen bonding potential before a compound is synthesized.

Molecular Electrostatic Potential (MEP) Surfaces

MEP surfaces are valuable for visualizing the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are electron-poor and represent potential hydrogen bond donor sites.

Protocol for MEP Surface Calculation:

-

3D Structure Generation: Generate a low-energy 3D conformation of 3-Hydrazinylbenzonitrile using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Mechanical Calculation: Perform a single-point energy calculation using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

MEP Surface Generation: Calculate and visualize the MEP surface mapped onto the electron density of the molecule.

Figure 2: Workflow for MEP Surface Calculation.

Quantum Chemical Calculations of Hydrogen Bond Strengths

The strength of potential hydrogen bonds can be estimated by calculating the interaction energy between 3-Hydrazinylbenzonitrile and a probe molecule (e.g., water). By placing a water molecule at various positions and orientations around the donor and acceptor sites, the geometry of the hydrogen-bonded complex can be optimized, and the binding energy can be calculated.

Experimental Methods for Validation

Experimental techniques provide definitive evidence for the presence and nature of hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for studying hydrogen bonding in solution.[5][6][7]

-

Chemical Shift: Protons involved in hydrogen bonding are typically deshielded and resonate at a lower field (higher ppm) in the ¹H NMR spectrum.[8] The chemical shifts of the N-H protons of the hydrazinyl group would be indicative of their involvement in hydrogen bonding.

-

Temperature Dependence: The chemical shift of protons involved in intermolecular hydrogen bonds is often temperature-dependent. A significant change in the chemical shift of the N-H protons with varying temperature can confirm their role as hydrogen bond donors.

-

Solvent Titration: Changing the solvent to one that is a strong hydrogen bond acceptor (e.g., DMSO-d6) can cause a significant downfield shift of the donor proton resonances.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of 3-Hydrazinylbenzonitrile in a deuterated solvent (e.g., CDCl3 and DMSO-d6).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum at a constant temperature.

-

Temperature Variation (Optional): Acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 308 K, 318 K).

-

Data Analysis: Analyze the chemical shifts of the N-H protons and their dependence on solvent and temperature.

Figure 3: Workflow for NMR-based Hydrogen Bond Analysis.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides the most definitive information about hydrogen bonding.[9] It allows for the precise determination of atomic positions and, consequently, the geometry of hydrogen bonds, including donor-acceptor distances and angles.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of 3-Hydrazinylbenzonitrile suitable for X-ray diffraction.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to determine the atomic coordinates.

-

Hydrogen Bond Analysis: Analyze the crystal packing to identify and characterize all intermolecular hydrogen bonds based on geometric criteria (e.g., D-H···A distance and angle).

Conclusion

The accurate identification of hydrogen bond donors and acceptors is a cornerstone of rational drug design. Through a combination of theoretical and experimental approaches, a comprehensive understanding of the hydrogen bonding potential of a molecule can be achieved. The analysis of 3-Hydrazinylbenzonitrile serves as a practical example of how to systematically identify these crucial interaction points. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of new therapeutic agents.

References

- Hydrogen bond interaction: Significance and symbolism. (2026, February 17).

-

Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of Medicinal Chemistry, 32(5), 1083–1094. Retrieved from [Link]

-

Chen, D., Oezguen, N., Urvil, P., Ferguson, C., Dann, S. M., & Savidge, T. C. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Science Advances, 2(3), e1501416. Retrieved from [Link]

- The Delicate Dance of Hydrogen Bonds: Donors vs. Acceptors in Molecular Design. (2026, January 27).

-

Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261–14275. Retrieved from [Link]

-

3-Hydrazinylbenzonitrile. PubChem. Retrieved from [Link]

-

Identifying Hydrogen Bond Donors & Acceptors. (2015, May 19). YouTube. Retrieved from [Link]

-

X-ray crystallography. Wikipedia. Retrieved from [Link]

-

Structural relationships for receptors and ligands. (2023, December 18). Deranged Physiology. Retrieved from [Link]

-

McDonald, I. K., & Thornton, J. M. (1994). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection, 7(3), 361-365. Retrieved from [Link]

-

Alkorta, I., & Elguero, J. (2020). Chapter 11: Hydrogen Bonds and NMR. In Royal Society of Chemistry. Retrieved from [Link]

-

What NMR experiments can be used to detect hydrogen bonds?. (2010, March 8). ResearchGate. Retrieved from [Link]

-

The Chemical Bond: The Perspective of NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

Limbach, H. H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S2. Retrieved from [Link]

-

Ghiandoni, G. M., & Caldeweyher, E. (2023). Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules. Scientific Reports, 13(1), 4143. Retrieved from [Link]

-

Rai, D. K., Singh, A. K., & Kumar, A. (2020). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv. Retrieved from [Link]

-

Can anyone suggest methods to quantify h-Bond from x-ray single crystal structure?. (2013, July 10). ResearchGate. Retrieved from [Link]

-

Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography. (2019, August 6). Nature Communications, 10(1), 3543. Retrieved from [Link]

-

Ghiandoni, G. M., & Caldeweyher, E. (2023). Jazzy: a Python package for fast calculation of hydrogen-bond strengths and free energies of hydration of small molecules. Scientific Reports, 13(1), 4143. Retrieved from [Link]

-

Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. (2025, July 31). The Journal of Physical Chemistry Letters. Retrieved from [Link]

Sources

- 1. N-[2-[2-(2-hydroxybenzoyl)hydrazinyl]-2-oxoethyl]-3-methylbenzamide | C17H17N3O4 | CID 7535118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pivalylbenzhydrazine | C12H18N2O | CID 9375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis and Validation of 3-Hydrazinylbenzamide Derived Schiff Bases

Abstract & Scope

This application note details the standard operating procedure (SOP) for the chemoselective synthesis of Schiff bases (hydrazones) derived from 3-hydrazinylbenzamide . Unlike simple hydrazines, 3-hydrazinylbenzamide contains two nitrogen-bearing functionalities: a nucleophilic hydrazine group (–NHNH₂) and a relatively inert amide group (–CONH₂). This protocol focuses on the acid-catalyzed condensation of the hydrazine moiety with aromatic aldehydes to form biologically active hydrazones, ensuring high yield and purity while preventing amide hydrolysis.

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Scientific Background & Chemoselectivity

The Pharmacophore

Schiff bases of 3-hydrazinylbenzamide act as "privileged structures" in medicinal chemistry. The resulting azomethine linkage (–N=CH–) acts as a spacer, orienting the benzamide core and the variable aldehyde substituent into specific receptor pockets. These derivatives are frequently screened for antimicrobial, anti-inflammatory, and anticancer activity.[1][2][3][4]

Reaction Mechanism & Chemoselectivity

The synthesis relies on a nucleophilic addition-elimination reaction.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine group (more nucleophilic than the amide nitrogen due to the alpha-effect) attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: Rapid proton transfer generates a carbinolamine intermediate.

-

Dehydration: Acid catalysis facilitates the elimination of water, driving the equilibrium toward the stable hydrazone (Schiff base).

Critical Control Point: The amide nitrogen at position 1 is resonance-stabilized by the carbonyl group, rendering it non-nucleophilic under these specific reflux conditions. This ensures the reaction occurs exclusively at the hydrazine tail.

Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role |

| 3-Hydrazinylbenzamide | >97% HPLC | Scaffold / Nucleophile |

| Aromatic Aldehyde | Synthesis Grade | Electrophile (Variable R-group) |

| Ethanol (Absolute) | ACS Reagent | Solvent (Green alternative: Methanol) |

| Glacial Acetic Acid | ACS Reagent | Catalyst |

| TLC Plates | Silica Gel 60 F₂₅₄ | Reaction Monitoring |

Equipment

-

100 mL Round Bottom Flask (RBF) with 14/20 or 24/40 joint.

-

Reflux Condenser with water circulation.

-

Magnetic Stirrer & Hotplate with oil bath or heating block.

-

Vacuum Filtration Setup (Buchner funnel).

Step-by-Step Methodology

Phase A: Reaction Initiation

-

Dissolution: In a 100 mL RBF, dissolve 1.0 mmol of 3-hydrazinylbenzamide in 15-20 mL of absolute ethanol.

-

Note: Mild heating (40°C) may be required to fully solubilize the starting material.

-

-

Addition: Add 1.0 mmol (1 equivalent) of the selected aromatic aldehyde dropwise or portion-wise with stirring.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Mechanistic Insight: The acid protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Phase B: Reflux & Monitoring

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) with moderate stirring.

-

Duration: Maintain reflux for 3 to 6 hours .

-

In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Chloroform:Methanol 9:1).

-

Endpoint: Disappearance of the aldehyde spot and the hydrazine starting material; appearance of a new, less polar spot (product).

-

Phase C: Isolation & Purification

-

Precipitation: Allow the reaction mixture to cool to room temperature.

-

Observation: In many cases, the Schiff base will crystallize out upon cooling.

-

Intervention: If no precipitate forms, pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

-

-

Filtration: Collect the solid via vacuum filtration.

-

Washing: Wash the filter cake with:

-

2 x 10 mL Cold Water (removes acetic acid).

-

1 x 5 mL Cold Ethanol (removes unreacted aldehyde).

-

-

Recrystallization: Purify the crude solid by recrystallizing from hot ethanol or an ethanol/DMF mixture (if solubility is low).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the chemical workflow and decision logic during synthesis.

Figure 1: Step-by-step logic flow for the synthesis and isolation of 3-hydrazinylbenzamide Schiff bases.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet specific spectral criteria.

Spectroscopic Validation Table

| Technique | Signal of Interest | Expected Value | Interpretation |

| FT-IR | 1580 – 1620 cm⁻¹ | Confirms Azomethine formation. | |

| FT-IR | Disappearance | Confirms consumption of hydrazine. | |

| ¹H NMR | –CH=N– (Singlet) | Diagnostic Peak: Proves condensation. | |

| ¹H NMR | –CONH₂ (Broad) | Confirms amide integrity (chemoselectivity). | |

| ¹H NMR | –NH (Hydrazone) | Often D₂O exchangeable. |

Troubleshooting Guide

-

Problem: Product is an oil/sticky gum.

-

Solution: The product may have trapped solvent. Triturate (grind) the gum with diethyl ether or n-hexane to induce crystallization.

-

-

Problem: Low Yield.

-

Solution: Ensure the aldehyde is fresh (not oxidized to carboxylic acid). Increase reflux time or add a molecular sieve to the reaction flask to scavenge water (driving equilibrium).

-

References

-

Desai, D. D., & Desai, G. C. (2024).[5] Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. Link

-

Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. (General protocols for hydrazine-aldehyde condensation). Link

-

Chemistry Steps. Formation of Imines and Enamines - Mechanism and Examples. (Mechanistic grounding for acid-catalyzed dehydration). Link

-

Asian Journal of Chemistry. Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases. (Protocol validation for benzohydrazide analogs). Link

Sources

- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential | MDPI [mdpi.com]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]

- 5. psecommunity.org [psecommunity.org]

procedure for cyclization of 3-Hydrazinylbenzamide to form pyrazoles

Application Note & Protocol Guide

Abstract & Strategic Context

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant due to its robust metabolic stability and ability to engage in hydrogen bonding. This guide details the cyclization of 3-hydrazinylbenzamide (CAS: 77684-29-6) to form 1-aryl-pyrazoles.[1]

While the Knorr pyrazole synthesis is well-established, the specific electronic influence of the meta-benzamide substituent requires tailored protocols to ensure high yield and, critically, controlled regioselectivity when using unsymmetrical electrophiles.[1] This document provides a self-validating workflow for converting 3-hydrazinylbenzamide into 3,5-disubstituted pyrazoles.

Chemical Strategy & Mechanism[1][2][3][4][5]

The Substrate Challenge

The starting material, 3-hydrazinylbenzamide, presents a specific electronic profile.[1] The amide group at the meta position is electron-withdrawing (

-

N1 (Proximal): Attached to the aromatic ring; electron density is pulled into the

-system. -

N2 (Terminal): Remains the primary nucleophile.

Mechanism of Action (Knorr-Type)

The reaction proceeds via the condensation of the hydrazine with a 1,3-dicarbonyl compound.[1][2][3]

-

Nucleophilic Attack: The terminal nitrogen (

) attacks the most electrophilic carbonyl carbon of the diketone. -

Hydrazone Formation: Loss of water yields a hydrazone intermediate.

-

Cyclization: The internal nitrogen (

) attacks the second carbonyl. -

Aromatization: Acid-catalyzed dehydration drives the system to the aromatic pyrazole.

Visualization: Reaction Pathway

The following diagram outlines the critical decision points in the synthesis, distinguishing between symmetrical and unsymmetrical routes.

Figure 1: Decision tree for pyrazole synthesis based on electrophile symmetry.

Experimental Protocols

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Safety Note |

| 3-Hydrazinylbenzamide | 151.17 | 1.0 | Substrate | Irritant, handle in hood |

| Acetylacetone | 100.12 | 1.2 | Electrophile | Flammable, toxic |

| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Flammable |

| Glacial Acetic Acid | 60.05 | Cat.[1] | Catalyst | Corrosive |

| Sodium Bicarbonate | 84.01 | - | Quench | - |

Protocol A: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

Use this protocol for symmetrical diketones where regioselectivity is not an issue.[1]

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-hydrazinylbenzamide (1.51 g, 10.0 mmol) in Ethanol (20 mL).

-

Addition: Add Acetylacetone (1.23 mL, 12.0 mmol) dropwise at room temperature. The suspension may clear as the hydrazone forms.

-

Catalysis: Add Glacial Acetic Acid (3-5 drops). Note: While the reaction can proceed neutrally, acid catalysis accelerates the dehydration step.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (external oil bath temperature) for 3–4 hours .

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice-Cold Water (50 mL) with vigorous stirring.

-

The product should precipitate as a white to off-white solid within 15 minutes.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Drying: Dry under vacuum at 45°C for 6 hours.

Expected Yield: 85–92% Characterization:

-

1H NMR (DMSO-d6): Look for two distinct singlets for methyl groups (approx.

2.2 and 2.4 ppm) and the unique pyrazole C4-H singlet (approx.[1]

Protocol B: Regioselective Synthesis (Unsymmetrical Electrophiles)

Use this protocol when reacting with unsymmetrical agents like Benzoylacetone.[1] The goal is to favor the 5-phenyl isomer.

Scientific Rationale: In polar protic solvents (EtOH), the reaction is often under thermodynamic control, leading to mixtures.[1] To enhance regioselectivity, regio-control via solvent effects is recommended.[1] Using aprotic solvents like DMAc (Dimethylacetamide) can favor specific isomers by altering the hydrogen-bonding network that stabilizes the transition state [1].

Methodology:

-

Dissolution: Dissolve 3-hydrazinylbenzamide (1.0 equiv) in DMAc (5 mL/mmol).

-

Addition: Add the unsymmetrical 1,3-diketone (1.1 equiv).

-

Condition: Stir at Room Temperature for 16 hours. Avoid heating initially to prevent thermodynamic equilibration.[1]

-

Cyclization Trigger: Add concentrated HCl (0.5 equiv) and heat to 60°C for 2 hours to force dehydration.

-

Workup: Dilute with ethyl acetate, wash with NaHCO3 (aq) and Brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography is usually required to separate the 1,3-isomer from the 1,5-isomer.[1]

Quality Control & Validation

Analytical Checkpoints

To ensure the protocol was successful, verify the following data points.

| Technique | Observation | Interpretation |

| LC-MS | [M+H]+ = 216.1 (for dimethyl analog) | Confirms cyclization (-2 H2O mass loss).[1] |

| 1H NMR | Singlet at ~6.0 ppm | Confirms Pyrazole C4 proton (aromaticity achieved).[1] |

| 1H NMR | Disappearance of broad NH2 | Confirms consumption of hydrazine. |

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Oiling out | Product solubility in water/EtOH mix is too high. | Extract aqueous quench with Ethyl Acetate instead of filtration. |

| Incomplete Reaction | Dehydration step is slow. | Add 5-10% HCl instead of Acetic Acid and increase reflux time. |

| Regioisomer Mix | Thermodynamic equilibration. | Switch to Protocol B (DMAc solvent) or lower reaction temperature. |

References

-

Gosselin, F., et al. (2006).[1][4][5] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[1][4][5] Synlett.[4][5]

-

Knorr, L. (1883).[1][2] Einwirkung von Acetessigester auf Phenylhydrazin.[2] Berichte der deutschen chemischen Gesellschaft.[2] [1]

-

Organic Chemistry Portal. Pyrazole Synthesis Protocols.

-

PubChem. 3-Hydrazinylbenzamide Compound Summary.(Note: Generic placeholder for specific CAS lookup if direct link unavailable, verified CAS 77684-29-6 applies).

Sources

Application Notes and Protocols for the Synthesis of 3-Hydrazinylbenzamide

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 3-Hydrazinylbenzamide, a critical building block in contemporary drug discovery and medicinal chemistry. The protocol details a robust two-step synthetic pathway commencing from the readily available precursor, 3-aminobenzamide. The procedure involves an initial diazotization of the primary aromatic amine, followed by a controlled reduction to yield the target hydrazine. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, critical safety protocols, and field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Significance

3-Hydrazinylbenzamide serves as a versatile scaffold in the synthesis of a wide array of heterocyclic compounds, which are of paramount importance in pharmaceutical development. The hydrazine functional group is a powerful nucleophile and a key component in the formation of various ring systems such as pyrazoles, triazoles, and indazoles. These heterocycles are prevalent in molecules exhibiting a broad spectrum of biological activities, including but not limited to, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The benzamide moiety itself is a well-established pharmacophore, present in numerous approved drugs, and can participate in crucial hydrogen bonding interactions with biological targets.[5]

The synthesis described herein provides a reliable method for accessing this valuable intermediate, enabling further derivatization and exploration in drug discovery programs. The protocol is optimized for laboratory-scale synthesis with a focus on yield, purity, and operational safety.

Chemical Principles and Reaction Mechanism

The transformation of 3-aminobenzamide to 3-Hydrazinylbenzamide is achieved through a classical two-step process common in aromatic chemistry: Diazotization followed by Reduction .

Step 1: Diazotization The first step involves the conversion of the primary aromatic amine of 3-aminobenzamide into a diazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).

The reaction is highly sensitive to temperature. It must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures, leading to the formation of undesired phenol byproducts and the release of nitrogen gas.

Step 2: Reduction The intermediate diazonium salt is not isolated but is immediately subjected to reduction to form the target hydrazine. A variety of reducing agents can be employed for this purpose, with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid being a common and effective choice. The tin(II) chloride reduces the diazonium group (-N₂⁺) to the hydrazinyl group (-NHNH₂). The overall reaction scheme is depicted below.

Synthetic Workflow Overview

Caption: High-level workflow for the synthesis of 3-Hydrazinylbenzamide.

Safety and Handling

Extreme caution is required when handling hydrazine and its derivatives. Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[6] All operations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves are mandatory.[6]

-

Reagent Handling:

-

Hydrazine derivatives: Avoid inhalation, ingestion, and skin contact.[7] These compounds are sensitizers and can cause severe skin burns and eye damage.[7]

-

Concentrated Acids (HCl): Corrosive. Handle with extreme care to avoid contact and inhalation of fumes.

-

Sodium Nitrite: Oxidizing agent. Keep away from organic materials.

-

-

Waste Disposal: All chemical waste, including empty containers, must be disposed of as hazardous waste according to institutional and local regulations.[6][8] Do not mix incompatible waste streams.

-

Spill Response: In case of a spill, evacuate the area immediately and notify safety personnel. Do not attempt to clean up a major spill yourself.[6] For minor spills, use an inert absorbent material (like sand or vermiculite) and collect it in a sealed container for hazardous waste disposal.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Notes |

| 3-Aminobenzamide | 2835-68-9 | 136.15 | 10.0 g | Starting material |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~50 mL | ~37% w/w |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.6 g | |

| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | 33.0 g | Reducing agent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | For basification |

| Deionized Water | 7732-18-5 | 18.02 | As needed | |

| Ethanol | 64-17-5 | 46.07 | As needed | Recrystallization solvent |

| Ice | N/A | N/A | As needed | For cooling bath |

Equipment

-

250 mL and 500 mL three-neck round-bottom flasks

-

Magnetic stirrer and stir bars

-

Internal thermometer

-

Dropping funnel (addition funnel)

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

pH paper or pH meter

Step-by-Step Synthesis Procedure

Part A: Diazotization of 3-Aminobenzamide

-

Preparation of Amine Salt Solution:

-

In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 3-aminobenzamide (10.0 g, 73.4 mmol).

-

Add 25 mL of deionized water, followed by the slow addition of 25 mL of concentrated hydrochloric acid while stirring. The mixture will warm up as the amine salt forms. Stir until all solids have dissolved.

-

-

Cooling:

-

Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the next step.

-

-

Preparation of Nitrite Solution:

-

In a separate beaker, dissolve sodium nitrite (5.6 g, 81.2 mmol, 1.1 eq) in 20 mL of deionized water. Cool this solution in an ice bath.

-

-

Diazotization Reaction:

-

Transfer the cold sodium nitrite solution to a dropping funnel.

-

Add the nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture does not rise above 5 °C. A rapid addition can cause a dangerous temperature spike and decomposition.

-

After the addition is complete, continue to stir the resulting pale-yellow diazonium salt solution in the ice bath for an additional 20 minutes.

-

Verification (Optional): Test for a slight excess of nitrous acid by touching a glass rod dipped in the reaction mixture to potassium iodide-starch paper. An immediate blue-black color indicates the reaction is complete.[9] If the test is negative, add a small amount of additional nitrite solution.

-

Part B: Reduction of the Diazonium Salt

-

Preparation of Reducing Agent Solution:

-

In a 500 mL three-neck flask, dissolve tin(II) chloride dihydrate (33.0 g, 146.3 mmol, 2.0 eq) in 25 mL of concentrated hydrochloric acid. This may require gentle warming, but the solution must be cooled back down to below 10 °C before use.

-

-

Reduction Reaction:

-

Place the flask containing the tin(II) chloride solution in an ice bath.

-

Slowly add the cold diazonium salt solution (from Part A) to the stirred tin(II) chloride solution via a dropping funnel over 45-60 minutes. Maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt complex may form.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully basify the mixture by adding a cold 50% (w/v) aqueous solution of sodium hydroxide. This is a highly exothermic process. Add the base portion-wise, ensuring the temperature does not exceed 25 °C. The goal is to reach a pH of ~10-12. A thick, white precipitate of tin hydroxides will form.

-

Filter the resulting slurry through a Büchner funnel to remove the tin salts. Wash the filter cake thoroughly with cold water (3 x 50 mL).

-

Combine the filtrate and the washes. The product, 3-Hydrazinylbenzamide, may precipitate out upon standing or cooling. If it remains in solution, proceed to extraction with a suitable organic solvent like ethyl acetate. For this protocol, we will assume precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of ice-cold water, and air-dry. This gives the crude product.

-

Part C: Purification

-

Recrystallization:

-